molecular formula C16H16N2S B14135107 N-Mesityl-2-aminobenzothiazole

N-Mesityl-2-aminobenzothiazole

Cat. No.: B14135107
M. Wt: 268.4 g/mol
InChI Key: USXOQOIJQVFFTB-UHFFFAOYSA-N
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Description

N-Mesityl-2-aminobenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a mesityl group and an amino group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Mesityl-2-aminobenzothiazole typically involves the reaction of 2-aminobenzothiazole with mesityl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-Mesityl-2-aminobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, substituted benzothiazoles, and various functionalized benzothiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Mesityl-2-aminobenzothiazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interfere with signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Mesityl-2-aminobenzothiazole is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H16N2S/c1-10-8-11(2)15(12(3)9-10)18-16-17-13-6-4-5-7-14(13)19-16/h4-9H,1-3H3,(H,17,18)

InChI Key

USXOQOIJQVFFTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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